molecular formula C7H14BF3KNO B1455147 Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate CAS No. 1430082-96-4

Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate

Cat. No. B1455147
M. Wt: 235.1 g/mol
InChI Key: FTIKKLLLWQGBOE-UHFFFAOYSA-N
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Description

Potassium 2-(pyrrolidin-1-yl)ethoxymethyltrifluoroborate is a chemical compound used in scientific research. It has diverse applications, including catalysis, medicinal chemistry, and organic synthesis. The CAS Number for this compound is 1430082-96-4, and its linear formula is C7H14BF3NO.K .


Molecular Structure Analysis

The linear formula of Potassium 2-(pyrrolidin-1-yl)ethoxymethyltrifluoroborate is C7H14BF3NO.K . Unfortunately, the search results do not provide a detailed molecular structure analysis.

Scientific Research Applications

Stereoselective Synthesis

  • Potassium alkyltrifluoroborates are utilized in the stereoselective nucleophilic addition to cyclic N-acyliminium ions, leading to the synthesis of chiral 5-alkyl-pyrrolidin-2-ones. This process predominantly produces anti diastereomers and has applications in the development of chiral molecules (Vieira et al., 2009).

Mechanism of Solid/Liquid Phase-Transfer Catalysis

  • In a study focused on solid/liquid phase-transfer catalysis, potassium carbonate was used as a base in the benzylation of pyrrolidin-2-one. The research provided insights into the 'interfacial mechanism' of this reaction, highlighting the essential role of water in the process (Sasson & Bilman, 1989).

Polymerization Studies

  • The anionic polymerization of 2-pyrrolidone, initiated with potassium salts, has been explored. These studies are significant in understanding the polymerization processes of lactams, which are important in the production of various polymeric materials (Brozek et al., 1988).

Corrosion Inhibition

  • Pyrrolidine derivatives, including those with potassium components, have been investigated for their effectiveness as corrosion inhibitors for steel in acidic environments. This research is crucial in industrial applications where metal corrosion is a significant concern (Bouklah et al., 2006).

Organic Anode for Potassium-Ion Batteries

  • Research on organic potassium-ion batteries (OPIBs) has highlighted the use of potassium-based organic frameworks as effective anodes. These materials show promise in improving the capacity, stability, and cycle life of OPIBs (Li et al., 2020).

Potassium Channel Openers

  • Potassium derivatives have been synthesized and studied for their role as potassium channel openers. These compounds have potential therapeutic applications as antihypertensive and antianginal agents (Brown et al., 1993).

Safety And Hazards

Potassium 2-(pyrrolidin-1-yl)ethoxymethyltrifluoroborate is classified as a dangerous substance. It is recommended to be stored in an inert atmosphere and in a freezer, under -20°C . The compound is associated with hazard statements H314 and H290, and it is classified under hazard class 8 .

properties

IUPAC Name

potassium;trifluoro(2-pyrrolidin-1-ylethoxymethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BF3NO.K/c9-8(10,11)7-13-6-5-12-3-1-2-4-12;/h1-7H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIKKLLLWQGBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COCCN1CCCC1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BF3KNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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